![molecular formula C18H26O5 B5126235 diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
diethyl [4-(4-methylphenoxy)butyl]malonate
Vue d'ensemble
Description
Diethyl [4-(4-methylphenoxy)butyl]malonate, also known as MEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of diethyl [4-(4-methylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the interaction between the proteins p53 and MDM2, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, in studies of COX-2 inhibition, this compound has been shown to reduce inflammation and pain. In studies of protein-protein interactions, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diethyl [4-(4-methylphenoxy)butyl]malonate in lab experiments is its versatility. It can be used to study a wide range of biological processes and has potential applications in various therapeutic areas. However, one limitation of using this compound is its toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on diethyl [4-(4-methylphenoxy)butyl]malonate. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various conditions, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Applications De Recherche Scientifique
Diethyl [4-(4-methylphenoxy)butyl]malonate has been used in a wide range of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. This compound has also been used as a tool for studying various biological processes, such as enzyme inhibition, protein-protein interactions, and cell signaling pathways.
Propriétés
IUPAC Name |
diethyl 2-[4-(4-methylphenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-21-17(19)16(18(20)22-5-2)8-6-7-13-23-15-11-9-14(3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDQESPZXUFHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
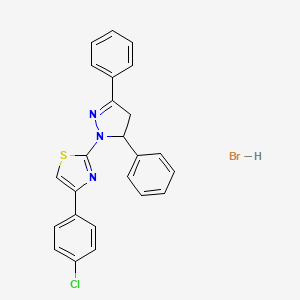
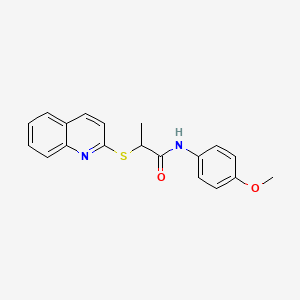
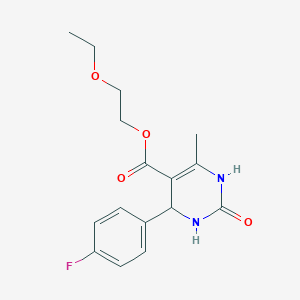

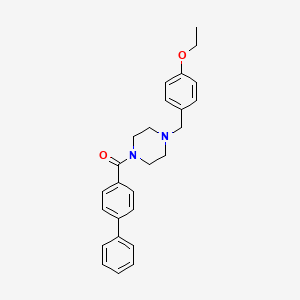
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
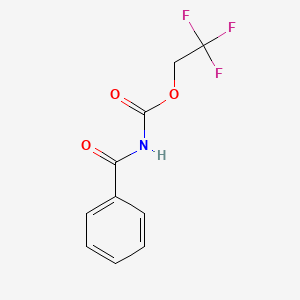
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
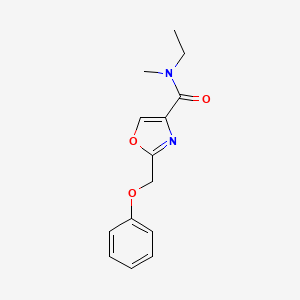
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)